molecular formula C17H16N2O5S B509088 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide CAS No. 663169-00-4

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B509088
CAS No.: 663169-00-4
M. Wt: 360.4g/mol
InChI Key: VDAWSBBZRRWLDX-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole ring system, which is known for its diverse biological activities, and an acetamide group, which can influence its chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzisothiazole core, followed by the introduction of the acetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of solvents, reagents, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzisothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups attached to the acetamide moiety.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, antimicrobial properties, and other biochemical interactions.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetamide group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylacetamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)acetamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the ethoxy group in 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide distinguishes it from similar compounds

Biological Activity

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide, also known by its chemical formula C11H12N2O4SC_{11}H_{12}N_2O_4S, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound has the following characteristics:

  • Molecular Formula : C11H12N2O4S
  • Molecular Weight : 268.29 g/mol
  • CAS Number : 30763-03-2
  • Chemical Structure :
SMILES NC(=O)CN1C(=O)c2ccccc2S1(=O)=O\text{SMILES }NC(=O)CN1C(=O)c2ccccc2S1(=O)=O

Antimicrobial Activity

Research indicates that compounds related to benzisothiazole derivatives exhibit notable antimicrobial properties. A study evaluating various benzothiazole derivatives found significant activity against a range of bacteria including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods, revealing that certain derivatives demonstrated potent antibacterial effects, particularly against Gram-negative bacteria like E. coli .

Anticancer Properties

Benzisothiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a derivative with similar structural features was observed to inhibit cell proliferation in human cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Non-steroidal anti-inflammatory drugs (NSAIDs) often share structural similarities with benzisothiazoles. Preliminary studies indicate that derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/CellsMethodologyResults
AntimicrobialE. coli, S. aureusBroth dilution (MIC/MBC)Significant inhibition
AnticancerHuman cancer cell linesCell viability assaysInduced apoptosis
Anti-inflammatoryCOX enzyme inhibitionEnzyme activity assaysInhibition observed

Case Study: Antimicrobial Efficacy

In a systematic study published in MDPI, various derivatives of benzisothiazole were synthesized and tested for antimicrobial activity. The results showed that the compound exhibited a strong bacteriostatic effect against E. coli with an MIC of 32 µg/mL, indicating its potential as an effective antimicrobial agent .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-2-24-14-9-5-4-8-13(14)18-16(20)11-19-17(21)12-7-3-6-10-15(12)25(19,22)23/h3-10H,2,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAWSBBZRRWLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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